4-Chloro-2-fluoro-N-hydroxy-6-iodobenzimidamide
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Overview
Description
4-Chloro-2-fluoro-N-hydroxy-6-iodobenzimidamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-N-hydroxy-6-iodobenzimidamide typically involves multi-step organic reactions. One common approach is to start with a benzimidazole derivative, followed by selective halogenation and hydroxylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies such as microwave-assisted synthesis and flow chemistry can enhance the production rates and reduce the overall reaction time.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-N-hydroxy-6-iodobenzimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium iodide (NaI) and silver nitrate (AgNO3) are employed for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted benzimidamides.
Scientific Research Applications
4-Chloro-2-fluoro-N-hydroxy-6-iodobenzimidamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe for studying biological processes and as a potential lead compound for drug discovery.
Medicine: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-N-hydroxy-6-iodobenzimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple halogen atoms enhances its binding affinity and specificity, making it a potent molecule for targeted applications.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluoroaniline: A related compound with similar halogen substituents but lacking the hydroxy and iodo groups.
2-Fluoro-4-chlorobenzamide: Another similar compound with a different functional group arrangement.
Uniqueness
4-Chloro-2-fluoro-N-hydroxy-6-iodobenzimidamide stands out due to its unique combination of chloro, fluoro, hydroxy, and iodo substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H5ClFIN2O |
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Molecular Weight |
314.48 g/mol |
IUPAC Name |
4-chloro-2-fluoro-N'-hydroxy-6-iodobenzenecarboximidamide |
InChI |
InChI=1S/C7H5ClFIN2O/c8-3-1-4(9)6(5(10)2-3)7(11)12-13/h1-2,13H,(H2,11,12) |
InChI Key |
FCXUWQVZTGXPDM-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1F)/C(=N/O)/N)I)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=NO)N)I)Cl |
Origin of Product |
United States |
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